molecular formula C7H11F2N B13015820 5,5-Difluorooctahydrocyclopenta[b]pyrrole

5,5-Difluorooctahydrocyclopenta[b]pyrrole

Katalognummer: B13015820
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: AFITTYRTSZRIPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Difluorooctahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C7H11F2N It is a fluorinated derivative of octahydrocyclopenta[b]pyrrole, characterized by the presence of two fluorine atoms at the 5th position of the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorooctahydrocyclopenta[b]pyrrole typically involves the fluorination of octahydrocyclopenta[b]pyrrole. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine gas and other fluorinating reagents.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Difluorooctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced hydrocarbon.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

5,5-Difluorooctahydrocyclopenta[b]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 5,5-Difluorooctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets through its fluorinated moieties. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octahydrocyclopenta[b]pyrrole: The non-fluorinated parent compound.

    5-Fluorooctahydrocyclopenta[b]pyrrole: A mono-fluorinated derivative.

    5,5-Dichlorooctahydrocyclopenta[b]pyrrole: A chlorinated analogue.

Uniqueness

5,5-Difluorooctahydrocyclopenta[b]pyrrole is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H11F2N

Molekulargewicht

147.17 g/mol

IUPAC-Name

5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[b]pyrrole

InChI

InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-10-6(5)4-7/h5-6,10H,1-4H2

InChI-Schlüssel

AFITTYRTSZRIPM-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2C1CC(C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.